N-((6-(furan-2-yl)pyridin-3-yl)methyl)cyclohexanesulfonamide
Description
Properties
IUPAC Name |
N-[[6-(furan-2-yl)pyridin-3-yl]methyl]cyclohexanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c19-22(20,14-5-2-1-3-6-14)18-12-13-8-9-15(17-11-13)16-7-4-10-21-16/h4,7-11,14,18H,1-3,5-6,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTSXXGOLYJCNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)NCC2=CN=C(C=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(furan-2-yl)pyridin-3-yl)methyl)cyclohexanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the pyridine ring: The pyridine ring can be synthesized via various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Coupling of the furan and pyridine rings: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to link the furan and pyridine rings.
Introduction of the cyclohexanesulfonamide group: This can be achieved through sulfonamide formation reactions, where a sulfonyl chloride reacts with an amine in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of robust catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-((6-(furan-2-yl)pyridin-3-yl)methyl)cyclohexanesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Furanones or other oxidized furan derivatives.
Reduction: Piperidine derivatives.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-((6-(furan-2-yl)pyridin-3-yl)methyl)cyclohexanesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((6-(furan-2-yl)pyridin-3-yl)methyl)cyclohexanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other sulfonamide- and pyridine-containing molecules allow for targeted comparisons. Below is an analysis of key analogs and their properties:
Structural Analogues in TRPV1 Antagonists ()
Compounds 43–48 from share a pyridin-3-ylmethyl backbone with sulfonamide or carboxamide substituents. For example:
- Compound 46: N-((2-(Cyclohexylmethoxy)-6-(trifluoromethyl)pyridin-3-yl)methyl)-2-(3-fluoro-4-(methylsulfonamido)phenyl)propanamide Key Differences: The target compound replaces the trifluoromethyl and cyclohexylmethoxy groups on the pyridine ring with a furan-2-yl substituent. Impact of Cyclohexanesulfonamide: The cyclohexane group in the target compound likely increases lipophilicity compared to the methylsulfonamido group in Compound 46, which could improve membrane permeability but reduce aqueous solubility .
Nicotinamide Phosphoribosyltransferase Inhibitors ()
Compound 17: 6-(2-Cyano-3-(pyridin-4-yl)guanidino)-N-(cyclohexylmethoxy)-N-(2-fluoroethyl)hexane-1-sulfonamide
- Key Differences: The target compound lacks the extended hexane chain and fluoroethyl group, focusing instead on a compact pyridine-furan system. The absence of a guanidino group suggests divergent mechanisms of action, possibly targeting different enzymes or receptors .
Hydroxamic Acid Derivatives ()
While structurally distinct, hydroxamic acids like Compound 8 (N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide) share the cyclohexane carboxamide motif. The target compound’s sulfonamide group may offer greater metabolic stability compared to the hydroxamic acid’s N-hydroxy moiety, which is prone to hydrolysis .
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Core Structure | Key Substituents | Potential Advantages | Limitations |
|---|---|---|---|---|
| Target Compound | Pyridine-furan | Cyclohexanesulfonamide | Enhanced lipophilicity, π-π interactions | Possible low solubility |
| TRPV1 Antagonist (Compound 46) | Pyridine | Trifluoromethyl, cyclohexylmethoxy | High binding affinity (TRPV1) | Metabolic instability (trifluoromethyl) |
| Inhibitor (Compound 17) | Hexane-sulfonamide | Cyclohexylmethoxy, fluoroethyl | Extended pharmacokinetic half-life | Synthetic complexity |
Table 2: Hypothetical SAR Insights
Research Findings and Implications
- Lipophilicity vs. Solubility : The cyclohexanesulfonamide group likely increases logP values, which may enhance blood-brain barrier penetration but necessitate formulation optimization for in vivo studies .
- Metabolic Stability : Sulfonamides generally exhibit better stability than hydroxamic acids, suggesting the target compound could have a longer half-life than analogs like those in .
Biological Activity
N-((6-(furan-2-yl)pyridin-3-yl)methyl)cyclohexanesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of various therapeutic applications. This article explores its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a furan ring, a pyridine moiety, and a cyclohexanesulfonamide group. Its molecular formula is , with a molecular weight of approximately 298.38 g/mol. The presence of these functional groups suggests potential interactions with biological targets.
Research indicates that compounds with similar structures often exhibit inhibitory activity against key enzymes involved in cellular signaling pathways. For instance, the sulfonamide group is known to interact with various biological targets, potentially influencing pathways such as inflammation and neuroprotection.
Inhibitory Activity
- GSK-3β Inhibition : Similar compounds have demonstrated significant inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β), with IC50 values ranging from 8 nM to over 1 µM for related structures . This inhibition is crucial as GSK-3β is implicated in numerous diseases, including Alzheimer's disease and various cancers.
- ROCK-1 Inhibition : Compounds structurally related to this compound have also shown ROCK-1 inhibitory activity, which is associated with anti-inflammatory effects .
Anti-inflammatory Effects
In vitro studies have indicated that related compounds can significantly reduce the production of pro-inflammatory cytokines and nitric oxide (NO) in microglial cell lines. For example, compounds exhibiting similar structural motifs have been shown to decrease IL-6 levels at concentrations as low as 1 µM .
Neuroprotective Properties
Neuroprotective effects have been observed in models of neurodegeneration where compounds inhibit tau hyperphosphorylation and protect neuronal cells from apoptosis. This activity suggests potential applications in treating neurodegenerative diseases .
Case Studies and Research Findings
Several studies highlight the biological activity of related compounds:
Q & A
Basic: What are the critical steps and reaction conditions for synthesizing N-((6-(furan-2-yl)pyridin-3-yl)methyl)cyclohexanesulfonamide?
Answer:
The synthesis of this compound involves multi-step reactions, including:
- Functional group coupling : Sulfonamide formation via nucleophilic substitution between a cyclohexanesulfonyl chloride precursor and an amine-containing pyridine intermediate .
- Heterocyclic assembly : Introduction of the furan-2-yl group to the pyridine ring through cross-coupling reactions (e.g., Suzuki-Miyaura), requiring palladium catalysts and inert atmospheres (e.g., nitrogen) .
- Optimized conditions :
- Solvents : Polar aprotic solvents (e.g., dimethylformamide, acetonitrile) enhance reaction efficiency .
- Temperature : Controlled reflux (80–120°C) to balance reaction rate and side-product formation .
- Purification : Column chromatography or recrystallization to isolate the final product .
Basic: Which analytical techniques are essential for characterizing this compound?
Answer:
Structural confirmation requires:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify regiochemistry of the pyridine-furan moiety and sulfonamide connectivity .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
- X-ray crystallography : For absolute stereochemical determination (if crystalline) .
- HPLC : Purity assessment (>95% by reverse-phase HPLC) .
Basic: How can researchers determine solubility and physicochemical properties experimentally?
Answer:
- Solubility :
- Phase-solubility studies : Measure equilibrium solubility in water, DMSO, or PBS using UV-Vis spectrophotometry .
- Partition coefficient (LogP) : Shake-flask method with octanol/water to assess lipophilicity .
- Thermal stability : Differential Scanning Calorimetry (DSC) to determine melting points and decomposition temperatures .
Advanced: How to design a structure-activity relationship (SAR) study for this compound?
Answer:
- Structural analogs : Synthesize derivatives with modifications to the furan ring (e.g., substituents at C5), pyridine methyl group, or sulfonamide linker .
- Biological assays : Test analogs against target enzymes (e.g., carbonic anhydrases) or cellular models to correlate substituent effects with activity .
- Data analysis : Use multivariate regression models to quantify contributions of steric/electronic parameters to activity .
Advanced: What computational strategies predict biological targets for this compound?
Answer:
- Molecular docking : Screen against protein databases (e.g., PDB) using software like AutoDock Vina to identify binding pockets (e.g., sulfonamide-binding enzymes) .
- Pharmacophore modeling : Map essential features (e.g., sulfonamide S=O groups, furan oxygen) to align with known inhibitors .
- MD simulations : Assess binding stability over 100+ ns trajectories to validate docking predictions .
Advanced: How to resolve contradictions in reported reactivity data (e.g., conflicting yields or side products)?
Answer:
- Reproducibility checks : Validate reaction conditions (e.g., solvent purity, catalyst lot) and monitor intermediates via TLC .
- Mechanistic studies : Use in-situ IR or NMR to identify transient intermediates or competing pathways (e.g., SN1 vs. SN2 sulfonylation) .
- DoE (Design of Experiments) : Systematically vary pH, temperature, and stoichiometry to identify critical factors .
Advanced: What strategies optimize reaction yields in large-scale synthesis?
Answer:
- Catalyst screening : Test Pd(II)/Pd(0) systems for cross-coupling efficiency; ligands like SPhos may improve turnover .
- Solvent engineering : Switch to greener solvents (e.g., cyclopentyl methyl ether) to enhance solubility and reduce waste .
- Flow chemistry : Continuous-flow reactors for exothermic steps (e.g., sulfonylation) to improve heat dissipation and scalability .
Advanced: How to investigate the mechanism of biological activity (e.g., enzyme inhibition)?
Answer:
- Enzyme kinetics : Measure IC50 values and inhibition constants (Ki) using fluorogenic substrates .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
- Cellular profiling : RNA-seq or proteomics to identify downstream pathways affected by treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
